molecular formula C11H12N2OS B15325971 5-Amino-1-(2-(thiophen-3-yl)ethyl)pyridin-2(1h)-one

5-Amino-1-(2-(thiophen-3-yl)ethyl)pyridin-2(1h)-one

Cat. No.: B15325971
M. Wt: 220.29 g/mol
InChI Key: BAHMIHWKEHIIJK-UHFFFAOYSA-N
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Description

5-Amino-1-(2-(thiophen-3-yl)ethyl)pyridin-2(1h)-one is a heterocyclic compound that features a pyridinone core substituted with an amino group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(2-(thiophen-3-yl)ethyl)pyridin-2(1h)-one typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene derivative, followed by its coupling with a pyridinone precursor under specific conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of raw materials, and implementing purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2-(thiophen-3-yl)ethyl)pyridin-2(1h)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiol derivatives .

Scientific Research Applications

5-Amino-1-(2-(thiophen-3-yl)ethyl)pyridin-2(1h)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-1-(2-(thiophen-3-yl)ethyl)pyridin-2(1h)-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyridinone core and have been studied for their biological activities.

    Thiophene derivatives: These compounds contain the thiophene ring and are known for their electronic properties.

Uniqueness

5-Amino-1-(2-(thiophen-3-yl)ethyl)pyridin-2(1h)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C11H12N2OS

Molecular Weight

220.29 g/mol

IUPAC Name

5-amino-1-(2-thiophen-3-ylethyl)pyridin-2-one

InChI

InChI=1S/C11H12N2OS/c12-10-1-2-11(14)13(7-10)5-3-9-4-6-15-8-9/h1-2,4,6-8H,3,5,12H2

InChI Key

BAHMIHWKEHIIJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C=C1N)CCC2=CSC=C2

Origin of Product

United States

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